molecular formula C23H17ClN2O3S B5143613 [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No. B5143613
M. Wt: 436.9 g/mol
InChI Key: XWCYEGIKNVBZRK-UHFFFAOYSA-N
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Description

[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, it reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In agricultural pests, it disrupts specific metabolic pathways, leading to the death of the pests.

Advantages and Limitations for Lab Experiments

The advantages of using [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of new derivatives with improved properties such as solubility and stability.
4. Exploration of its potential applications in other fields such as energy storage and catalysis.
5. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases.
In conclusion, [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of [2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves the reaction of 4-chloroaniline, 4-phenoxybenzaldehyde, and thioglycolic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used in the synthesis of various materials such as polymers and nanoparticles.

properties

IUPAC Name

2-[2-(4-chloroanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c24-16-8-10-17(11-9-16)25-23-26-22(20(30-23)14-21(27)28)15-6-12-19(13-7-15)29-18-4-2-1-3-5-18/h1-13H,14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCYEGIKNVBZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(SC(=N3)NC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chloroanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

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